Sulphurous acid, gold potassium salt

Description

Contextualization within Gold Coordination Compounds and Sulfur Oxyanion Chemistry

Gold, in its +1 and +3 oxidation states, readily forms coordination complexes with a variety of ligands. Sulfur-containing ligands, in particular, exhibit a strong affinity for gold, a classic example of the hard and soft acids and bases (HSAB) theory, where the soft acid gold(I) preferentially binds to soft sulfur donor atoms. This strong Au-S bond is fundamental to the stability and chemistry of many gold-sulfur compounds. goldrefiningforum.comeuropa.eusterc.org

Sulfur oxyanions, such as sulfite (B76179) (SO₃²⁻) and its condensed form, disulfite or pyrosulfite (S₂O₅²⁻), are versatile ligands that can coordinate to metal centers through either the sulfur or oxygen atoms. In the context of gold chemistry, sulfite has been extensively studied for its role in forming stable, water-soluble gold(I) complexes, primarily the dicyanoaurate(I) analogue, [Au(SO₃)₂]³⁻. frontiersin.org The compound AuKO6S2, however, points towards a different stoichiometry and potentially a different sulfur oxyanion, the disulfite ion, as the coordinating ligand.

Historical Development of Research on Gold-Sulfite/Disulfite Complexes

The exploration of gold-sulfite complexes dates back to the 19th century, driven by the need for less toxic alternatives to the cyanide-based electrolytes used in gold plating. goldrefiningforum.com The use of gold sulfite complexes for electroplating was known as early as 1842. goldrefiningforum.com Historically, the production of alkali metal gold sulfite salts often involved hazardous intermediates like gold fulminate. melscience.com

Research has predominantly focused on sodium and ammonium (B1175870) gold sulfites, with potassium gold sulfite also finding applications in both electronic and decorative plating. goldrefiningforum.com While much of the historical literature discusses the general class of gold sulfite plating baths, specific detailed studies on the isolation and characterization of the pure potassium salt, especially one with a disulfite ligand as suggested by the formula AuKO6S2, are less common. The inherent instability of sulfite solutions, which tend to oxidize to sulfate (B86663), has been a persistent challenge in their study and application. evitachem.com

Significance of Sulphurous Acid, Gold Potassium Salt in Contemporary Chemical Research

The significance of gold-sulfur oxyanion complexes, including the potassium salt, continues to be relevant in modern chemical research, primarily in the field of materials science and specifically in electrodeposition.

Electroplating and Microfabrication: Gold sulfite-based electrolytes, including those with potassium salts, are crucial for the electronics industry. They are used for plating gold bumps for wire bonding, circuitry, and for creating high-reflectivity optical electronic devices. goldrefiningforum.com The properties of the deposited gold, such as brightness, ductility, and internal stress, are influenced by the composition of the plating bath, including the specific cation (sodium, potassium, or ammonium) present. goldrefiningforum.com For instance, deposits from ammonium gold sulfite baths have been reported to have lower internal stress compared to those from sodium and potassium gold sulfite systems. goldrefiningforum.com

Non-Cyanide Gold Leaching: While cyanide has dominated gold extraction from ores, environmental and safety concerns have spurred research into alternative lixiviants. Sulfur-containing ligands, including sulfites, are among the candidates being investigated for gold leaching processes. The formation of stable, soluble gold-sulfite complexes is a key principle in these developing technologies. researchgate.net

Fundamental Coordination Chemistry: The study of gold-sulfite and disulfite complexes contributes to a deeper understanding of the coordination chemistry of gold(I). The nature of the Au-S bond, the stability of the complexes in solution, and their electrochemical behavior are areas of active research. Advanced analytical techniques are employed to characterize these complexes and their reaction mechanisms in solution. youtube.comresearchgate.net

Below is a data table summarizing key information related to gold-sulfur oxyanion compounds.

| Compound/Complex | Common Application | Key Properties |

| [Au(SO₃)₂]³⁻ | Gold Electroplating | Water-soluble, less toxic than cyanide complexes, forms smooth and ductile gold deposits. goldrefiningforum.com |

| Sodium Gold Sulfite | Gold Electroplating (especially for wire bonding) | Widely used non-cyanide plating salt. goldrefiningforum.com |

| Potassium Gold Sulfite | Gold Electroplating (circuitry, decorative) | Used for electronic and decorative applications, including colored gold alloys. goldrefiningforum.com |

| Ammonium Gold Sulfite | Gold Electroplating | Produces gold deposits with lower internal stress compared to sodium and potassium salts. goldrefiningforum.com |

Properties

CAS No. |

67859-70-5 |

|---|---|

Molecular Formula |

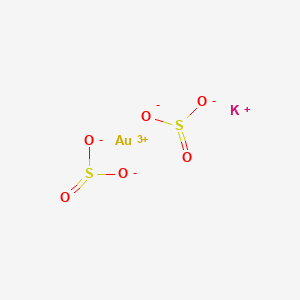

AuKO6S2 |

Molecular Weight |

396.20 g/mol |

IUPAC Name |

potassium;gold(3+);disulfite |

InChI |

InChI=1S/Au.K.2H2O3S/c;;2*1-4(2)3/h;;2*(H2,1,2,3)/q+3;+1;;/p-4 |

InChI Key |

RRDWZGMHSCBIGX-UHFFFAOYSA-J |

Canonical SMILES |

[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[Au+3] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for Auko6s2

Advanced Synthetic Routes to Potassium Gold(III) Disulfite from Gold(III) Precursors

The primary route to synthesizing potassium gold(III) disulfite involves the use of gold(III) precursors, most commonly chloroauric acid (HAuCl₄) or potassium tetrachloroaurate(III) (KAuCl₄). The synthesis hinges on the reaction of the gold(III) center with a sulfite (B76179) or disulfite source, leading to the formation of the desired gold sulfite complex.

Optimization of Reaction Conditions and Stoichiometry

The successful synthesis of potassium gold(III) disulfite necessitates careful control over reaction conditions and stoichiometry. Key parameters that are optimized include temperature, pH, and the molar ratio of reactants.

The reaction is typically carried out in an aqueous medium. The stoichiometry of the reactants is critical; an excess of the sulfite source is generally used to ensure the complete conversion of the gold(III) precursor and to stabilize the resulting complex. The temperature of the reaction is a crucial factor, with studies on related gold nanoparticle synthesis suggesting that temperature can influence the reduction rate of gold(III). For instance, in some preparations, the reaction is maintained at a controlled temperature to favor the formation of the desired complex over the reduction to metallic gold.

The pH of the solution also plays a significant role. The stability of gold sulfite complexes is pH-dependent, and adjusting the pH can influence the equilibrium between different gold sulfite species.

Table 1: Key Parameters for Optimization of AuKO₆S₂ Synthesis

| Parameter | Typical Range/Condition | Rationale |

|---|---|---|

| Gold(III) Precursor | Chloroauric acid (HAuCl₄), Potassium tetrachloroaurate(III) (KAuCl₄) | Readily available and soluble sources of Au(III). |

| Sulfite Source | Potassium sulfite (K₂SO₃), Potassium metabisulfite (B1197395) (K₂S₂O₅) | Provides the sulfite/disulfite ligands for complexation. |

| Molar Ratio (Sulfite:Au) | > 2:1 | An excess of sulfite ligand helps to drive the reaction to completion and stabilize the product. |

| Temperature | Controlled, often near room temperature | To manage the reaction rate and prevent premature reduction to elemental gold. |

| pH | Neutral to slightly alkaline | Influences the stability of the gold sulfite complex and the speciation of sulfite in solution. |

| Solvent | Aqueous | Gold(III) precursors and potassium sulfite salts are typically water-soluble. |

Role of Ligand Precursors: Sulfite vs. Disulfite Species in Gold Complex Formation

The choice between sulfite (SO₃²⁻) and disulfite (S₂O₅²⁻) as the ligand precursor can impact the reaction pathway and the final product. In aqueous solution, these species are in equilibrium, which is influenced by the pH of the solution.

Potassium metabisulfite (K₂S₂O₅) is often used as a source of sulfite ions in solution. Upon dissolution in water, it hydrolyzes to form potassium bisulfite (KHSO₃), which in turn exists in equilibrium with sulfite ions (SO₃²⁻).

The reaction with the gold(III) precursor involves the displacement of the original ligands (e.g., chloride ions in KAuCl₄) by sulfite or disulfite ions. The sulfite ion is a good reducing agent, and the reaction with gold(III) can lead to the reduction of Au(III) to Au(I) or even Au(0) if the conditions are not carefully controlled. The formation of the Au(III) disulfite complex requires conditions that favor complexation over reduction.

Investigation of Reaction Kinetics and Formation Mechanisms

The formation of potassium gold(III) disulfite from a gold(III) precursor is a complex process that involves both ligand exchange and redox reactions. The kinetics of these reactions are influenced by the concentration of reactants, temperature, and pH.

The initial step is believed to be the rapid substitution of the chloride ligands in the gold(III) precursor by sulfite ions. This is followed by a slower intramolecular redox reaction where the sulfite ligand reduces the gold(III) center. However, to obtain the Au(III) disulfite complex, conditions must be managed to stabilize the +3 oxidation state. The presence of an excess of sulfite can help to stabilize the gold(III) complex.

Kinetic studies of gold(III) complexes with other ligands have shown that the substitution reactions can proceed through associative mechanisms. For the reaction with sulfite, it is plausible that the sulfite ion attacks the square-planar gold(III) complex to form a five-coordinate intermediate, which then releases a chloride ion.

Ligand Exchange: [AuCl₄]⁻ + nSO₃²⁻ ⇌ [Au(SO₃)ₙCl₄₋ₙ]⁽¹⁺²ⁿ⁾⁻ + nCl⁻

Complex Formation: [Au(SO₃)ₙCl₄₋ₙ]⁽¹⁺²ⁿ⁾⁻ + (2-n)SO₃²⁻ ⇌ [Au(SO₃)₂]⁻ + (4-n)Cl⁻ (Simplified representation)

Controlling the kinetics is crucial to prevent the reduction of Au(III) to Au(I) or Au(0).

Green Chemistry Approaches in AuKO₆S₂ Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods in chemistry. For the synthesis of gold compounds, this often involves avoiding the use of harsh reagents and minimizing waste.

One promising green chemistry approach is the use of mechanochemistry. A solvent-free mechanochemical oxidation of metallic gold has been reported, which could potentially be adapted for the synthesis of gold salts like AuKO₆S₂. This method avoids the use of aggressive and toxic solvents.

Another avenue for green synthesis is the use of enzymatic routes. While most research in this area has focused on the synthesis of gold nanoparticles, the use of enzymes like sulfite reductase demonstrates the potential for biocatalytic approaches in gold chemistry. Sulfite reductase, for example, can mediate the reduction of gold ions in the presence of sulfite, and with careful control, it might be possible to favor the formation of a stable gold sulfite complex rather than elemental gold.

The use of less hazardous reducing agents and solvents is also a key aspect of green chemistry. Exploring alternatives to traditional reagents can lead to more sustainable synthetic pathways.

Purification and Isolation Techniques for High Purity AuKO₆S₂

The purification and isolation of high-purity potassium gold(III) disulfite are critical steps to ensure the quality of the final product. Common impurities may include unreacted gold precursors, excess potassium sulfite, and other potassium salts.

A common technique for purification is recrystallization . This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. The desired compound will crystallize out of the solution, leaving the impurities dissolved in the mother liquor. The choice of solvent is crucial for successful recrystallization.

Another effective method for purification is precipitation . For instance, the addition of a miscible anti-solvent, such as ethanol (B145695), to an aqueous solution of the gold sulfite complex can induce its precipitation, leaving more soluble impurities behind. This technique has been noted in the preparation of sodium gold sulfite to effectively remove chloride ions.

Washing the isolated solid with appropriate solvents is also essential to remove any remaining soluble impurities. Deionized water and ethanol are commonly used for this purpose.

The final product is typically dried under vacuum to remove any residual solvent.

Table 2: Purification Techniques for AuKO₆S₂

| Technique | Description | Key Considerations |

|---|---|---|

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool to form pure crystals. | Selection of an appropriate solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. |

| Anti-solvent Precipitation | Adding a miscible solvent in which the compound is insoluble to a solution of the compound to induce precipitation. | The anti-solvent should be miscible with the primary solvent but should not dissolve the target compound. |

| Washing | Rinsing the isolated solid with a solvent that dissolves impurities but not the product. | The washing solvent should be chosen carefully to avoid dissolving the desired product. |

| Vacuum Drying | Removing residual solvents from the purified solid under reduced pressure. | The drying temperature should be controlled to prevent decomposition of the compound. |

Sophisticated Spectroscopic Characterization of Electronic and Molecular Structure

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Oxidation States

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides insights into the electronic transitions within the gold(I) complex. The Au(I) ion has a d¹⁰ electronic configuration, meaning its d orbitals are completely filled. Consequently, d-d electronic transitions, which are common in many transition metal complexes, are not expected for Au(I) complexes.

The electronic spectrum of the analogous sodium salt, sodium bis(sulfito)aurate(I) (Na₃[Au(SO₃)₂]), which contains the same complex anion [Au(SO₃)₂]³⁻, can be used for analysis. The UV-Vis absorption spectrum of a solution containing Na₃[Au(SO₃)₂] exhibits a distinct absorption band. researchgate.net This absorption is likely attributable to ligand-to-metal charge transfer (LMCT) transitions. In such transitions, an electron is excited from a molecular orbital that is primarily ligand in character (derived from the sulfite (B76179) ions) to a molecular orbital that is primarily metal in character (associated with the gold(I) center).

| Compound | Technique | Observed Bands (nm) | Assignment |

|---|---|---|---|

| [Au(SO₃)₂]³⁻ complex anion | UV-Vis Absorption Spectroscopy | ~250 - 350 nm region | Ligand-to-Metal Charge Transfer (LMCT) |

Note: Specific peak maxima can vary depending on solvent and concentration. The data presented is a general representation based on available spectra.

Vibrational Spectroscopy (Advanced FT-IR and Raman Spectroscopy) for Ligand Vibrations and Coordination Signatures

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for probing the vibrations of the sulfite ligand and identifying the coordination mode between the sulfite and the gold(I) center. The free sulfite ion (SO₃²⁻) has a pyramidal structure (C₃ᵥ symmetry) and exhibits four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the asymmetric stretch (ν₃), and the asymmetric bend (ν₄).

Upon coordination to a metal ion, the symmetry of the sulfite ligand can be lowered, leading to changes in the number and frequencies of its vibrational bands. The sulfite ligand can coordinate to a metal in several ways, including monodentate (through sulfur or oxygen) or bidentate. In the case of [Au(SO₃)₂]³⁻, coordination is expected to occur through the sulfur atom, as gold(I) is a "soft" metal ion and sulfur is a "soft" donor atom.

When the sulfite ligand coordinates through sulfur, its symmetry is lowered, which can cause the degenerate ν₃ and ν₄ modes to split and the infrared-inactive ν₁ mode to become active. A comparison of the vibrational spectra of free potassium sulfite with that of potassium gold sulfite would reveal these changes.

| Vibrational Mode | Free Sulfite Ion (SO₃²⁻) Approx. Wavenumber (cm⁻¹) | Expected Changes upon S-coordination to Au(I) |

|---|---|---|

| ν₁ (symmetric stretch) | ~960 | Shifts to higher frequency; becomes IR active. |

| ν₂ (symmetric bend) | ~630 | Slight shift in frequency. |

| ν₃ (asymmetric stretch) | ~930 | Splits into two bands; shifts to higher frequencies. |

| ν₄ (asymmetric bend) | ~490 | Splits into two bands; shifts in frequency. |

The appearance of new bands corresponding to the Au-S stretching vibrations would provide direct evidence of the gold-sulfur bond. These vibrations are typically observed in the far-infrared or low-frequency Raman region. For instance, Au-S stretching vibrations in gold(I)-thiolate complexes are often found in the range of 250-325 cm⁻¹. acs.org

X-ray Photoelectron Spectroscopy (XPS) for Gold Oxidation State and Sulfur Speciation

X-ray photoelectron spectroscopy (XPS) is an invaluable surface-sensitive technique for determining the elemental composition and oxidation states of the constituent elements. For potassium gold sulfite, XPS can definitively establish the +1 oxidation state of gold and provide information on the chemical environment of the sulfur atoms.

The binding energy of the Au 4f electrons is characteristic of the oxidation state of gold. The Au 4f region of the XPS spectrum shows a doublet corresponding to the Au 4f₇/₂ and Au 4f₅/₂ core levels, with a spin-orbit splitting of approximately 3.7 eV. cardiff.ac.uk For gold(I) compounds, the Au 4f₇/₂ binding energy is typically around 85.0 eV. cardiff.ac.uk This is intermediate between the binding energy for metallic gold (Au(0)) at approximately 84.0 eV and that for gold(III) compounds, which is around 86.0 eV or higher. cardiff.ac.uk

The S 2p spectrum provides information on the sulfur environment. For a sulfite, the S 2p binding energy is expected in a region characteristic of sulfur in the +4 oxidation state. This allows for the differentiation of sulfite from other sulfur species such as sulfides (S²⁻) or sulfates (SO₄²⁻), which would have significantly different S 2p binding energies.

| Element | Core Level | Expected Binding Energy (eV) for K₃[Au(SO₃)₂] | Information Obtained |

|---|---|---|---|

| Gold (Au) | Au 4f₇/₂ | ~85.0 | Confirms Au(I) oxidation state. |

| Gold (Au) | Au 4f₅/₂ | ~88.7 | Confirms Au(I) oxidation state. |

| Sulfur (S) | S 2p | ~166-168 | Indicates sulfur in the +4 oxidation state (sulfite). |

Mössbauer Spectroscopy of Gold (if applicable) for Oxidation State and Site Symmetry

¹⁹⁷Au Mössbauer spectroscopy is a highly sensitive technique for probing the chemical environment of gold nuclei. It provides information on the oxidation state, the nature of the chemical bonding, and the local site symmetry of the gold atom. The two main parameters obtained from a ¹⁹⁷Au Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS).

The isomer shift is related to the electron density at the gold nucleus and is therefore sensitive to the oxidation state and the covalency of the gold-ligand bonds. The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, providing information about the symmetry of the electron distribution around the gold atom.

| Parameter | Expected Range for Au(I) in a Linear S-Au-S Environment | Structural Information |

|---|---|---|

| Isomer Shift (IS) (mm/s, relative to Au metal) | +1.0 to +4.0 | Characteristic of Au(I) oxidation state and covalent bonding. |

| Quadrupole Splitting (QS) (mm/s) | +5.0 to +8.0 | Indicates a low-symmetry (linear) coordination environment. |

The combination of IS and QS values provides a unique fingerprint for the oxidation state and coordination geometry of the gold center. aip.org

Resonance Raman Spectroscopy for Electronic-Vibrational Coupling

Resonance Raman spectroscopy is a technique that can provide enhanced intensity for specific vibrational modes that are coupled to an electronic transition. By tuning the excitation laser wavelength to coincide with an electronic absorption band (such as the LMCT band in the gold sulfite complex), the intensities of the vibrational modes involved in that electronic transition can be selectively enhanced.

For the [Au(SO₃)₂]³⁻ complex, irradiating within the LMCT absorption band would be expected to enhance the Raman signals of the Au-S stretching and bending modes, as well as certain internal vibrations of the sulfite ligands. This enhancement occurs because the geometry of the complex in the excited electronic state is likely distorted along the coordinates of these specific vibrational modes.

The observation of resonance enhancement for the Au-S stretching mode would provide strong evidence for the charge transfer nature of the electronic transition, confirming that it involves the gold-sulfur bonds. The technique can also be used to identify and assign otherwise weak vibrational modes that are associated with the chromophore of the complex. While a specific resonance Raman study on potassium gold sulfite is not available, the principles of the technique suggest it would be a powerful tool for elucidating the nature of the electronic-vibrational coupling in this compound.

Computational and Theoretical Chemistry of Auko6s2

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of many-body systems, making it a primary tool for predicting the properties of chemical compounds. wikipedia.orgekb.eg For a hypothetical AuKO6S2 molecule, DFT calculations would be instrumental in determining its most stable three-dimensional arrangement and the distribution of electrons within the molecule.

Prediction of Bond Lengths, Angles, and Vibrational Frequencies

Without specific DFT studies on AuKO6S2, predicted values for its structural parameters are not available. However, research on related gold-sulfite complexes provides some context. For instance, Car-Parrinello molecular dynamics (CPMD) simulations on the gold(I)-sulfite complex [AuSO3]⁻ have calculated a time-averaged Au-S distance of 2.258 ± 0.046 Å at 25°C. goldschmidt.info Another study focusing on gold leaching complexes reported a calculated Au-S bond length of around 2.3 Å in the gold thiosulfate (B1220275) complex [Au(S2O3)2]³⁻. mdpi.com It is important to note that these values are for different, though related, chemical species and may not accurately represent the bond lengths within AuKO6S2, which likely features a different coordination environment and oxidation state for the gold atom.

Analysis of Molecular Orbitals and Electron Density Distribution

An analysis of the molecular orbitals (MOs) and electron density distribution would reveal the nature of the chemical bonding within AuKO6S2, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This information is crucial for understanding the compound's reactivity. Studies on similar gold-sulfur complexes have shown that there is not only a σ-donation from the sulfur ligand to the gold ion but also an electron back-donation from the gold to the ligand, which strengthens the coordinate bond. mdpi.com The electron localization function (ELF) analyses on these related complexes indicate that the electrons in the Au-S bonds are well-localized. mdpi.com However, a specific analysis for AuKO6S2 is absent from the literature.

Ab Initio Molecular Dynamics Simulations for Dynamic Behavior and Stability

Ab initio molecular dynamics (MD) simulations could provide insights into the dynamic behavior and stability of AuKO6S2 over time, including how the molecule vibrates and interacts with its environment at different temperatures. mdpi.comacs.org For the related [AuSO3]⁻ complex, CPMD simulations have shown it to be a stable species in aqueous solution for over 30 picoseconds at both 25°C and 350°C, with the Au-S distance remaining relatively constant. goldschmidt.info Such simulations for AuKO6S2 would be necessary to understand its thermal stability and potential decomposition pathways.

Theoretical Studies on Ligand Field Effects and Coordination Preferences in Gold(III)-Sulfite Systems

The coordination chemistry of gold is complex, with gold(I) and gold(III) being the most common oxidation states. nih.gov The formula AuKO6S2 does not explicitly define the oxidation state of gold or the coordination of the sulfite (B76179) ligands. Theoretical studies would be required to determine the preferred coordination number and geometry of gold in this sulfite system, as well as to understand the ligand field effects, which describe how the d-orbitals of the gold atom are affected by the surrounding sulfite ligands. Research into mixed gold-sulfite-thiosulfate systems suggests that gold can form various complexes, with the dominant species depending on the pH and ligand concentrations. researchgate.net This highlights the complexity and the need for specific theoretical studies on the AuKO6S2 system.

Computational Modeling of Reaction Pathways and Energy Barriers for AuKO6S2 Transformations

Computational modeling could be employed to map out the potential reaction pathways for the formation or decomposition of AuKO6S2. By calculating the energy barriers for these transformations, researchers can predict the kinetics of the reactions. For instance, in the context of gold electrodeposition from thiosulfate-sulfite solutions, understanding the stability and transformation of gold-sulfite complexes is crucial. researchgate.net However, specific computational models detailing the reaction energetics for AuKO6S2 have not been reported.

Reactivity and Reaction Mechanisms of Sulphurous Acid, Gold Potassium Salt

Redox Chemistry of AuKO6S2

Redox reactions, involving the transfer of electrons, are central to the chemistry of the gold(I) sulfite (B76179) complex. wikipedia.org These processes can involve both the metallic center and the surrounding sulfite ligands.

The gold(I) sulfite complex is considered thermodynamically unstable towards redox transformations, although it can be metastable and persist in neutral and alkaline solutions for extended periods. researchgate.net Oxidation can occur at either the sulfite ligands or the gold(I) center.

The sulfite ion (SO3^2-) itself can be irreversibly oxidized at a gold anode to sulfate (B86663) (SO4^2-). researchgate.netresearchgate.net Voltammetric studies on gold electrodes show that the oxidation of sulfite ions can proceed through a multi-step pathway, with the potential for surface modification of the electrode affecting the reaction. researchgate.net The presence of oxygen in the air can also lead to the slow oxidation of sulfite to sulfate. researchgate.net Another potential oxidation product of sulfite is dithionate (B1226804) (S2O6^2-), which has been hypothesized to contribute to the stability of the gold(I) sulfite complex by being oxidized slowly itself. researchgate.net

The primary reduction pathway for the [Au(SO3)2]3- complex involves the direct, one-electron reduction to elemental gold (Au(0)). researchgate.net This process is fundamental to gold electrodeposition from sulfite-based electrolytes. researchgate.net The standard electrochemical reduction potential for this reaction has been determined to be 0.116 V (vs. NHE). researchgate.net

The reaction is as follows: [Au(SO3)2]3− + e− ⇌ Au(s) + 2SO3^2− researchgate.net

In practical applications like electroplating, the rate of gold deposition can be limited by the diffusion of the [Au(SO3)2]3- complex to the electrode surface. researchgate.netresearchgate.net The reduction process is generally not considered difficult, as the metallic Au(0) state is the most stable form of gold. reddit.com The use of chemical reducing agents can also achieve this transformation. reddit.com

The electrochemical behavior of the gold(I) sulfite complex has been extensively studied using techniques like cyclic voltammetry (CV). researchgate.netresearchgate.netresearchgate.net These studies provide insight into the reduction and deposition of gold from sulfite solutions.

Cyclic voltammograms of Na3Au(SO3)2 electrolytes typically show a cathodic (reduction) wave corresponding to the deposition of gold. researchgate.netresearchgate.net The potential and current density of this reduction can be influenced by several factors:

Temperature : Increasing the solution temperature generally enhances the rate of the electrochemical reduction of the gold sulfite complex. researchgate.net

Additives : The addition of certain species can significantly alter the deposition process. Micromolar concentrations of Bi3+, for example, can accelerate the reduction of the [Au(SO3)2]3− complex, leading to increased current densities and a phenomenon known as superconformal filling. researchgate.net Conversely, additives like polyethyleneimine (PEI) can have an inhibitory effect. researchgate.net

Electrode Surface : The state of the gold electrode surface can inhibit the reduction of the gold sulfite complex, potentially through the formation of a passive layer. researchgate.net

The table below summarizes representative data from voltammetric studies.

| Electrolyte Composition | Technique | Key Observation | Reference |

|---|---|---|---|

| 0.08 mol/L Na3Au(SO3)2 + 0.64 mol/L Na2SO3 | Cyclic Voltammetry (CV) | Addition of Bi3+ (up to 20 μmol/L) accelerates the Au deposition rate. | researchgate.net |

| 0.05 M Au(I) + 0.5 M Na2SO3 | Cyclic Voltammetry (CV) | Increased temperature (30°C to 65°C) increases the reduction current. | researchgate.net |

| 0.32 mol/L Na3Au(SO3)2 | Cyclic Voltammetry (CV) | Addition of PEI additive inhibits the gold deposition current. | researchgate.net |

Ligand Exchange Reactions and Kinetics

Ligand exchange, or substitution, involves the replacement of one or more ligands in a coordination complex with other donor molecules, without a change in the metal's oxidation state. libretexts.org

The sulfite ligands in the [Au(SO3)2]3- complex can be replaced by other ligands, such as thiourea (B124793) (TU). researchgate.net The reaction with thiourea proceeds in a stepwise manner, forming mixed-ligand complexes. The equilibria for these substitution reactions have been studied, and the equilibrium constants determined. researchgate.net

The general substitution reactions are: [Au(SO3)2]3- + TU ⇌ [Au(SO3)(TU)]- + SO3^2- [Au(SO3)(TU)]- + TU ⇌ [Au(TU)2]+ + SO3^2-

The stability of the resulting complexes depends on the nature of the incoming ligand and the reaction conditions. researchgate.net

| Reaction | Equilibrium Constant (log10β) | Reference |

|---|---|---|

| [Au(SO3)2]3- + TU ⇌ [Au(SO3)(TU)]- + SO3^2- | -1.2 | researchgate.net |

| [Au(SO3)2]3- + 2TU ⇌ [Au(TU)2]+ + 2SO3^2- | -3.6 | researchgate.net |

Ligand substitution reactions can proceed through a spectrum of mechanisms, primarily categorized as dissociative (D) and associative (A). libretexts.org

Dissociative (SN1) Mechanism : This pathway involves an initial step where the leaving ligand departs, forming a lower-coordination intermediate. The incoming ligand then binds to this intermediate. The rate of this reaction is primarily dependent on the concentration of the starting complex. dalalinstitute.com

Associative (SN2) Mechanism : In this mechanism, the incoming ligand first binds to the metal center, forming a higher-coordination intermediate. Subsequently, the leaving ligand is expelled. The reaction rate depends on the concentrations of both the starting complex and the incoming ligand. libretexts.orglibretexts.org

For d8 square planar complexes, such as those of Pt(II) and Au(III), associative mechanisms are common. libretexts.orglibretexts.org Gold(I) is a d10 ion and its sulfite complex is typically linear and two-coordinate. Ligand exchange on such complexes is often proposed to proceed through an associative pathway, where the incoming ligand attacks the metal center to form a three-coordinate trigonal planar intermediate. nist.gov This associative pathway is favored because it allows for the formation of a new bond before the old one is broken, which is often energetically preferable for complexes that are not sterically hindered. libretexts.org The reaction is thus analogous to an SN2-like mechanism. nih.gov

Thermal and Photochemical Decomposition Pathways

The stability of the gold(I) sulfite complex, the core component of sulphurous acid, gold potassium salt (potassium aurosulfite), is significantly influenced by environmental factors such as temperature and the presence of light.

Thermal Decomposition

The gold(I) sulfite complex, Au(SO₃)₂³⁻, exhibits redox instability, particularly in aqueous solutions. researchgate.netresearchgate.net Its decomposition is often characterized by the reduction of gold(I) to metallic gold (Au(0)). Several factors accelerate this thermal decomposition pathway:

Temperature: Increased temperature reduces the stability of the complex, promoting the formation of metallic gold precipitates. researchgate.net Boiling aqueous solutions of gold(I) sulfite salts can lead to their decomposition. 911metallurgist.com

Acidity (pH): The complex is notably less stable in acidic solutions. researchgate.net An increase in the concentration of H⁺ ions (lower pH) shortens the time before metallic gold begins to precipitate. researchgate.net When treated with acids, the complex decomposes, releasing sulfur dioxide and precipitating metallic gold. 911metallurgist.comevitachem.com

Concentration: Higher concentrations of the gold(I) sulfite complex itself can reduce its stability over time. researchgate.net

The decomposition in acidic solution can be generally represented as a disproportionation or reduction reaction leading to the formation of elemental gold.

Photochemical Decomposition

While the thermal decomposition of many chemical compounds is well-documented, specific research detailing the photochemical decomposition pathways for this compound is not extensively covered in publicly available literature. Photochemical decomposition involves the absorption of photons, which elevates a molecule to an excited state, potentially leading to the cleavage of chemical bonds. For many metal complexes, this can induce redox reactions. For instance, the photochemical decomposition of silver chloride into silver and chlorine is a well-known process that forms the basis of early photography. openstax.orgyoutube.com However, analogous detailed studies on the light-induced decomposition of potassium gold sulfite are scarce.

Reactivity with Other Inorganic and Organic Substrates (Non-Biological)

This compound, primarily through its active gold(I) sulfite complex ion, Au(SO₃)₂³⁻, engages in various reactions with both inorganic and organic compounds.

Reactivity with Inorganic Substrates

The complex's reactivity is often centered around ligand exchange, redox reactions, and precipitation.

Acids: As mentioned in the decomposition section, acids are highly reactive with the gold sulfite complex. The reaction leads to the breakdown of the complex, liberating sulfur dioxide gas and causing the precipitation of pure, metallic gold. 911metallurgist.comevitachem.com

Chloride Ions (Cl⁻): The stability of the gold(I) sulfite complex can be enhanced in the presence of chloride ions. researchgate.net This is due to the formation of a mixed-ligand complex, Au(SO₃)Cl²⁻, which is part of an equilibrium with the disulfite complex. researchgate.net

Oxidizing Agents: The gold(I) in the complex can be oxidized to higher states, such as gold(III), in the presence of strong oxidizing agents. evitachem.com This alters the coordination chemistry and properties of the resulting gold compound.

Other Metal Salts: The gold sulfite complex can participate in precipitation reactions with other metal salts, a property that can be utilized in the analytical detection of gold ions. evitachem.com

Table 1: Summary of Reactivity with Inorganic Substrates

| Reactant | Conditions | Products | Reaction Type |

|---|---|---|---|

| Acids (e.g., HCl) | Aqueous solution | Metallic Gold (Au(0)), Sulfur Dioxide (SO₂) | Decomposition / Redox |

| Chloride (Cl⁻) | Aqueous solution, pH 2-4 | Au(SO₃)Cl²⁻ | Ligand Exchange |

| Strong Oxidizing Agents | Varies | Gold(III) complexes | Oxidation |

Reactivity with Organic Substrates

The reactivity of potassium gold sulfite with organic compounds is crucial in specific applications, such as gold electroplating and leaching.

Thiourea ((NH₂)₂CS): The reaction between the gold(I) sulfite complex and thiourea has been studied in the context of gold dissolution. researchgate.net In these mixed solutions, a ligand exchange reaction occurs where sulfite ligands are substituted by thiourea molecules. This forms mixed-ligand complexes such as [Au(SO₃)(TU)]⁻ and [Au(TU)₂]⁺ (where TU is thiourea). researchgate.net The formation of these mixed complexes is a key aspect of why gold dissolves effectively under anodic polarization in these specific solutions, a phenomenon not observed in sulfite or alkaline thiourea solutions alone. researchgate.net

Table 2: Summary of Reactivity with Organic Substrates

| Reactant | Conditions | Products | Reaction Type |

|---|

Coordination Chemistry and Complex Formation of Gold Sulfite/disulfite Systems

Gold(III) Coordination Preferences with Sulfite (B76179)/Disulfite Ligands

Direct and stable coordination of gold in the +3 oxidation state with sulfite or disulfite ligands is not commonly observed in aqueous solutions. Gold(III) is a strong oxidizing agent, while the sulfite ion (SO₃²⁻) is a moderate reducing agent. Consequently, when a gold(III) source, such as chloroauric acid (HAuCl₄), is reacted with a sulfite solution, a redox reaction typically occurs, reducing Au(III) to the more stable Au(I) oxidation state. proquest.comgoldrefiningforum.com This reduction leads to the formation of the highly stable dicyanoaurate(I) complex, [Au(SO₃)₂]³⁻. researchgate.net

The reaction can be summarized as: HAuCl₄ + 4Na₂SO₃ → Na₃[Au(SO₃)₂] + Na₂SO₄ + 4NaCl + H₂O

While stable Au(III)-sulfite complexes are not readily formed, the general coordination preferences for the gold(III) ion are well-established. As a d⁸ metal ion, Au(III) complexes overwhelmingly favor a square planar geometry. frontiersin.org Due to its high redox potential, Au(III) complexes are often unstable and can be reduced to Au(I) or Au(0); their stability is significantly enhanced by coordination with inert ligands, particularly those with nitrogen or oxygen donor atoms. frontiersin.orgresearchgate.net Were a stable Au(III)-sulfite complex to form, it would be expected to adopt a square planar geometry, for example, as a hypothetical [Au(SO₃)₄]⁵⁻ ion.

The fundamental differences in coordination chemistry between Au(I) and Au(III) are summarized in the table below.

| Property | Gold(I) Complex ([Au(SO₃)₂]³⁻) | Hypothetical Gold(III) Complex |

| Oxidation State | +1 | +3 |

| d-electron count | d¹⁰ | d⁸ |

| Typical Geometry | Linear | Square Planar frontiersin.org |

| Coordination No. | 2 | 4 |

| Reactivity | Stable in sulfite solutions | Prone to reduction by sulfite proquest.com |

Influence of Counterions (Potassium) on Complex Stability and Structure

The counterion (such as potassium, K⁺) plays a significant role in the properties of solid-state gold sulfite salts and the performance of their solutions, particularly in applications like electroplating. While the primary complex ion in solution is [Au(SO₃)₂]³⁻ regardless of the counterion, the choice of cation (K⁺, Na⁺, or NH₄⁺) affects the physical characteristics and stability of the resulting deposits. sterc.org

Formulations based on potassium gold sulfite and sodium gold sulfite are both traditionally used in various electroplating applications. sterc.org However, systems based on Ammonium (B1175870) Gold Sulphite were later developed and found to produce deposits with lower internal stress compared to those from sodium and potassium-based systems. sterc.org This indicates that the counterion, while not part of the primary coordination sphere, influences the properties of the electrochemical interface and the resulting metallic film.

The stability of the gold-sulfite complex itself is very high. While older literature suggests a stability constant (log β) of around 10, more recent analyses indicate a much higher value, with a log β of approximately 27, making it a very stable complex, though still less stable than the dicyanoaurate(I) complex. sterc.org911metallurgist.com There is limited direct research comparing the thermodynamic stability of the [Au(SO₃)₂]³⁻ complex with different alkali metal counterions, but their practical application differences are well-noted.

| Counterion System | Typical Application | Key Property Influence |

| Potassium Gold Sulfite | Circuitry, high reflectivity optical devices, decorative color golds sterc.org | Standard for many non-cyanide gold plating processes. |

| Sodium Gold Sulfite | Wire bonding, plating of circuitry sterc.org | Widely used in electronics for gold bump plating. |

| Ammonium Gold Sulfite | Dental electrocoping, electronics sterc.org | Produces deposits with lower internal stress compared to Na⁺ and K⁺ systems. sterc.org |

Formation of Polynuclear Gold-Sulfite/Disulfite Clusters

Polynuclear clusters, which contain multiple metal centers, are a significant area of gold chemistry. These structures are often held together by bridging ligands and stabilized by aurophilic (Au···Au) interactions. However, the vast majority of documented polynuclear gold clusters involve sulfido (S²⁻) ligands rather than sulfite (SO₃²⁻) or disulfite (S₂O₅²⁻) ligands. chinesechemsoc.orgnih.gov

Extensive research has led to the synthesis and characterization of a wide array of polynuclear gold(I)-sulfido clusters with varying nuclearities, from pentanuclear to octadecanuclear and even higher. chinesechemsoc.orghku.hkchinesechemsoc.org These clusters are typically synthesized using H₂S or other sulfide (B99878) sources with gold(I)-phosphine precursors. chinesechemsoc.org The formation and structure of these sulfido clusters are heavily influenced by the electronic and steric effects of the ancillary ligands (like phosphines) attached to the gold centers. chinesechemsoc.org

In contrast, there is a notable lack of evidence in the scientific literature for the existence of stable, well-characterized polynuclear gold clusters where sulfite or disulfite ions act as the primary bridging ligands between two or more gold centers. The electronic structure and trigonal pyramidal geometry of the sulfite ion may not be conducive to forming the stable, extended bridging networks that are characteristic of sulfido-gold clusters.

Solid State Chemistry and Advanced Material Aspects of Auko6s2

Polymorphism and Crystal Growth of AuKO6S2

No dedicated studies on the polymorphism or crystal growth of sulphurous acid, gold potassium salt (AuKO6S2) were identified. Scientific literature on the crystal structures of gold compounds is extensive; however, it does not specifically include the crystal structure, potential polymorphs, or optimized growth conditions for AuKO6S2. While general principles of crystal growth for inorganic salts are well-established, their specific application to this compound remains uninvestigated.

Incorporation of AuKO6S2 into Composite Materials

There is no available research detailing the incorporation of AuKO6S2 into any form of composite materials. The broader field of materials science includes studies on gold-containing composites and nanocomposites for various applications, but none of these studies specifically mention the use of this compound as a component.

Thermal Stability and Phase Transitions in the Solid State

Specific data regarding the thermal stability and any potential solid-state phase transitions of AuKO6S2 are not present in the current body of scientific literature. While the thermal properties of other gold complexes and related potassium salts such as potassium sulfate (B86663) have been investigated, this information cannot be directly extrapolated to predict the behavior of AuKO6S2.

Solution Chemistry and Speciation Dynamics of Sulphurous Acid, Gold Potassium Salt

Aqueous Solution Behavior and pH-Dependent Stability

The stability of the potassium gold sulfite (B76179) complex in aqueous solutions is highly dependent on pH. The gold(I) sulfite complex is generally stable in alkaline or near-neutral conditions, which is why most gold sulfite plating baths operate at a pH of 9.0 or above. finishingandcoating.comgoogle.com An excess of alkali sulfite is necessary to stabilize the gold complex in solution. finishingandcoating.com

However, the stability decreases significantly under acidic conditions (pH < 8). psu.edu Acidification of the solution leads to the protonation of the sulfite ion, forming hydrogen sulfite and subsequently releasing sulfur dioxide gas. finishingandcoating.com This shift in equilibrium can lead to the decomposition of the gold complex. finishingandcoating.com The instability in acidic environments is primarily due to the disproportionation of Au(I) species, which can result in the formation of colloidal gold (Au(0)). researchgate.netpsu.edu

Studies have shown that increased concentrations of H⁺ ions (lower pH) and higher temperatures reduce the stability of the complex, accelerating the formation of elemental gold. researchgate.net Conversely, higher concentrations of sulfite and chloride ions can enhance the stability of the complex, even in acidic media down to a pH of 2–4. researchgate.net The stabilizing effect of chloride is attributed to the formation of a mixed-ligand complex, Au(SO₃)Cl²⁻. researchgate.net

Table 1: Factors Influencing the Stability of the [Au(SO₃)₂]³⁻ Complex in Aqueous Solution

| Factor | Effect on Stability | pH Range of Operation | Reference(s) |

| pH | Stable in alkaline/neutral conditions; unstable in acidic conditions. | Typically pH 9.0 and above for plating baths. | finishingandcoating.compsu.edu |

| Temperature | Increased temperature reduces stability. | Plating baths often operated at 40–60°C, requiring careful control. | researchgate.netpsu.edu |

| Sulfite Concentration | Excess sulfite is required to stabilize the complex. | Varies by application. | finishingandcoating.com |

| Chloride Ions | Increased concentration enhances stability, even in acidic solutions. | Can be used in acidic media (pH 2-4). | researchgate.net |

Speciation Analysis in Diverse Solvent Systems (Non-Biological)

The speciation of gold(I) in sulfite systems is dominated by the [Au(SO₃)₂]³⁻ complex. researchgate.net Research indicates that the stability constant (β) for this species is significantly higher than previously assumed, with estimates around 10²⁷, highlighting its thermodynamic stability under appropriate conditions. researchgate.netpsu.edu

In mixed-ligand systems, such as those containing both sulfite and thiosulfate (B1220275), the speciation becomes more complex. In neutral or basic solutions, mixed complexes like [Au(S₂O₃)(SO₃)]³⁻ and [Au(S₂O₃)(SO₃)₂]⁵⁻ are predicted to be the dominant species. researchgate.netpsu.edu The simple thiosulfate complex, [Au(S₂O₃)₂]³⁻, only becomes dominant under acidic conditions. researchgate.net

In acidic chloride solutions, an equilibrium exists between the standard bis(sulfite) complex and a mixed chloro-sulfite complex: [Au(SO₃)Cl]²⁻ + SO₃²⁻ ⇌ [Au(SO₃)₂]³⁻ + Cl⁻ researchgate.net

This equilibrium demonstrates the influence of the solvent matrix on the specific gold(I) species present. The presence of organic solvents can also affect the stability of the gold sulfite complex, though the effects vary depending on the specific solvent used. researchgate.net Computational studies using Car-Parrinello molecular dynamics (CPMD) have explored the structure of gold(I)-sulfite complexes, such as [AuSO₃]⁻, in aqueous solutions at various temperatures, finding it to be a stable species. goldschmidtabstracts.info

Self-Assembly and Aggregation Phenomena in Solution

Detailed research specifically on the self-assembly and aggregation of the potassium gold sulfite complex itself in solution is not extensively documented in publicly available literature. The primary focus of research has been on its role as a precursor in gold plating, where the desired outcome is the controlled deposition of gold atoms onto a substrate rather than aggregation in the solution phase. buketov.edu.kz

However, the decomposition of the complex under unstable conditions (e.g., low pH) leads to the formation of colloidal gold, which is a form of aggregation where gold atoms cluster to form nanoparticles. researchgate.netpsu.edu This process is driven by the reduction of the Au(I) complex. researchgate.net The stability of gold plating solutions against decomposition and the formation of colloidal gold is a critical concern in industrial applications. researchgate.net

While not directly about the salt itself, the broader field of gold chemistry involves the self-assembly of organic molecules (like thiols) onto gold surfaces, a process fundamental to nanotechnology. kombyonyx.comrsc.org This highlights the strong affinity of gold for sulfur-containing ligands, a principle that also governs the stability of the gold-sulfite complex.

Interaction with Inorganic Anions and Cations in Solution

The interaction of the [Au(SO₃)₂]³⁻ complex with other inorganic ions is central to its chemistry and application.

Anions:

Sulfite (SO₃²⁻): As a ligand, the sulfite ion is essential for the formation and stabilization of the complex. An excess is required to maintain the equilibrium in favor of the complex. finishingandcoating.com

Chloride (Cl⁻): Chloride ions can participate in ligand exchange reactions, forming mixed-ligand species like [Au(SO₃)Cl]²⁻. researchgate.net This interaction is significant as it enhances the stability of the gold(I) complex in acidic solutions. researchgate.net

Thiosulfate (S₂O₃²⁻): In solutions containing both sulfite and thiosulfate, mixed-ligand gold(I) complexes are formed, which can be more stable than the simple sulfite complex alone. researchgate.net

Cyanide (CN⁻): While potassium gold sulfite is used as a cyanide-free alternative, contamination with cyanide can lead to the formation of the extremely stable dicyanoaurate(I) ion, [Au(CN)₂]⁻. finishingandcoating.com

Cations:

Potassium (K⁺): Potassium acts as the counter-ion in the salt. While often considered a spectator ion, the nature of the alkali metal cation can influence the properties of electrolyte solutions. mdpi.com

Other Metal Ions: In plating baths, other metal salts may be added as brightening agents (e.g., arsenic, antimony) or to form gold alloys. finishingandcoating.comgoogle.com These cations can interact with the gold complex or influence the electrochemical deposition process. The stability of the gold sulfite complex is crucial to prevent unwanted side reactions with these additives.

Table 2: Summary of Interactions with Inorganic Ions

| Interacting Ion | Type | Nature of Interaction | Resulting Species/Effect | Reference(s) |

| Sulfite (SO₃²⁻) | Anion (Ligand) | Complexation | Forms the stable [Au(SO₃)₂]³⁻ complex. | researchgate.net |

| Chloride (Cl⁻) | Anion | Ligand Exchange | Forms [Au(SO₃)Cl]²⁻, enhancing stability in acidic media. | researchgate.net |

| Thiosulfate (S₂O₃²⁻) | Anion | Ligand Exchange | Forms mixed complexes like [Au(S₂O₃)(SO₃)]³⁻. | researchgate.net |

| Potassium (K⁺) | Cation | Counter-ion | Forms the neutral salt K₃[Au(SO₃)₂]. | americanelements.com |

Non Biological Applications of Sulphurous Acid, Gold Potassium Salt in Catalysis and Materials Science

Catalytic Applications

The catalytic utility of gold complexes has garnered substantial interest, with research highlighting the unique reactivity of gold in both homogeneous and heterogeneous systems. nih.gov While traditionally considered inert, gold, when formulated into specific complexes or as nanoparticles, exhibits remarkable catalytic activity. youtube.comresearchgate.net

Homogeneous Catalysis for Oxidation/Reduction Reactions

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, has seen explosive development with gold-based catalysts. nih.gov Gold(I) and Gold(III) salts and complexes are recognized as soft, carbophilic Lewis acids capable of activating unsaturated bonds like alkynes and allenes for nucleophilic attack. researchgate.netresearchgate.netmdpi.com This activation facilitates a diverse range of organic transformations, including oxidation and reduction reactions. nih.govlibretexts.org

Gold's high redox potential allows it to remain stable in its oxidation state in the presence of mild oxidants, leading to the development of versatile oxidative methodologies. nih.gov While specific research detailing potassium gold sulfite (B76179) as a direct homogeneous catalyst for oxidation-reduction reactions is not extensively documented in the provided sources, its nature as a gold(I) complex places it within the class of compounds known to be active in such catalytic cycles. youtube.comnih.gov The general mechanism in homogeneous gold catalysis often involves the interaction of the gold center with an organic molecule, activating it for subsequent reactions. youtube.com

Heterogeneous Catalysis and Surface Interactions

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst interacting with gaseous or liquid reactants. wikipedia.orglibretexts.org The process relies on the adsorption of reactants onto the catalyst's surface, reaction at active sites, and subsequent desorption of products. wikipedia.orglibretexts.org Supported gold nanoparticles are a cornerstone of heterogeneous gold catalysis, with activity depending on particle size, the choice of support material (like TiO2 or Fe2O3), and the interaction between the gold and the support. acs.orgwikipedia.org

The interaction of the sulfite component with gold surfaces is particularly relevant. Studies using density functional theory have shown that sulfite ions (SO32-) have a strong interaction with a gold (Au) surface. researchgate.net The sulfite ions are adsorbed by forming a strong ionic bond, which can lead to a rearrangement of the surface gold atoms and a charge transfer from the sulfite ion to the gold surface. researchgate.net This strong adsorption and interaction at the surface are fundamental aspects of how heterogeneous catalysts function. wikipedia.org While potassium gold sulfite is primarily a precursor, the inherent interaction between its constituent ions and gold surfaces provides insight into the surface chemistry of gold-based catalytic systems.

Role as a Precursor for Catalytically Active Gold Nanomaterials

One of the most significant roles of potassium gold sulfite in catalysis is as a precursor for the synthesis of catalytically active gold nanoparticles. researchgate.netresearchgate.net The synthesis of gold nanoparticles often involves the reduction of a gold salt precursor. researchgate.net While hydrogen tetrachloroaurate (B171879) is a commonly used precursor, soluble gold(I) salts like potassium gold sulfite serve as an alternative, particularly in aqueous, cyanide-free systems.

The process involves reducing the gold(I) complex to elemental gold (Au(0)), which then nucleates and grows into nanoparticles. The size and stability of these nanoparticles, which are critical for catalytic activity, can be controlled by factors such as the reducing agent used, the presence of stabilizing agents, and reaction conditions. researchgate.netnih.gov These resulting gold nanoparticles, often deposited on a support material like titania or silica (B1680970), are highly effective heterogeneous catalysts for various reactions, including the oxidation of carbon monoxide at low temperatures and alcohol oxidation. wikipedia.orgmdpi.com The support material itself plays a crucial role, as it can influence the electronic properties of the gold particles and enhance catalytic performance. acs.orgnih.gov

Materials Science Applications

In materials science, potassium gold sulfite is valued as a key component in the fabrication of high-purity gold structures, leveraging its properties as a stable, water-soluble source of gold.

Precursor for Advanced Inorganic Materials (e.g., Gold Films, Nanostructures)

Potassium gold sulfite is an essential precursor for creating advanced inorganic materials such as gold films and various nanostructures. microchemicals.com Its primary application in this context is through electrodeposition, a process where a metallic coating is applied to a conductive surface by passing an electric current through an electrolyte solution containing the metal salt. 911metallurgist.com Using an electrolyte bath containing potassium gold sulfite, thin films of pure, ductile gold can be precisely deposited onto substrates. 911metallurgist.comsterc.org

These gold films are critical in the electronics and electrical engineering sectors due to their excellent electrical conductivity, high corrosion resistance, and low contact resistance. microchemicals.com The properties of the deposited gold, such as brightness, hardness, and grain structure, can be tailored by modifying the composition of the sulfite-based electrolyte and the operating conditions of the electrodeposition process. google.comgoogle.com

Application in Electroplating Technologies

The use of gold sulfite complexes for gold plating has been known since the 19th century and remains the most prevalent non-cyanide system in modern electroplating. 911metallurgist.com Potassium gold sulfite is a key salt used in these formulations, which are favored for their ability to produce smooth, bright, and ductile pure gold deposits. sterc.org These characteristics make them ideal for a wide range of applications, from electronics to decorative coatings. sterc.orgagmetals.com

Sulfite-based plating baths offer several advantages over traditional cyanide-based systems, including reduced toxicity and better compatibility with photoresists used in patterning circuits. 911metallurgist.commdpi.com The formulations for these baths are complex and often include stabilizing agents to prevent the decomposition of the sulfite complex, as well as additives like arsenic or thallium, which act as grain refiners and brighteners. sterc.orggoogle.com

Below are tables summarizing typical formulations and operating conditions for gold electroplating baths using sulfite complexes, based on available research.

| Component | Concentration |

|---|---|

| Gold (as Potassium Gold Sulfite) | 2-15 g/L |

| Conducting Salts (e.g., Sulfites) | 20-150 g/L |

| pH | 8.5 - 10.0 |

| Additives (e.g., Arsenic) | 10-100 ppm |

| Parameter | Value |

|---|---|

| Temperature | 40-70 °C |

| Current Density | 0.5 - 2.0 A/dm² |

| Agitation | Required |

| Anodes | Platinised Titanium |

| Property | Typical Value |

|---|---|

| Purity | 99.9% + |

| Hardness (Knoop) | 80-130 HK |

| Appearance | Bright, semi-bright |

| Stress | Low |

Optical and Electronic Material Development (excluding biological sensing)

Sulphurous acid, gold potassium salt, also known as potassium gold sulfite, serves as a crucial precursor in the development of advanced optical and electronic materials. Its utility stems from its role in both the synthesis of gold-based nanomaterials with tunable optical properties and in electrodeposition processes for fabricating high-quality gold films for electronic and optoelectronic devices. This section details the non-biological applications of this compound in these fields, focusing on the material properties and research findings.

Gold nanoparticles exhibit unique optical properties governed by a phenomenon known as Localized Surface Plasmon Resonance (LSPR). LSPR is the collective oscillation of electrons on the surface of the nanoparticle when excited by light of a specific wavelength. This interaction is highly dependent on the nanoparticle's size, shape, and the surrounding dielectric medium. Potassium gold sulfite is a common precursor in the synthesis of these nanoparticles, allowing for precise control over their final optical characteristics.

The size of gold nanoparticles significantly influences their LSPR, and consequently, their color and light absorption/scattering properties. As the size of spherical nanoparticles increases, the LSPR peak shifts to longer wavelengths, a phenomenon known as a red-shift. digitellinc.comacs.org This tunability is critical for developing materials for various optical applications.

| Nanoparticle Diameter (nm) | LSPR Peak Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |

| 10 | 518 | 1.2 x 10⁸ |

| 20 | 524 | 9.8 x 10⁸ |

| 40 | 530 | 7.5 x 10⁹ |

| 60 | 540 | 2.5 x 10¹⁰ |

| 80 | 555 | 6.0 x 10¹⁰ |

| 100 | 575 | 1.1 x 10¹¹ |

Table 1: Influence of Gold Nanoparticle Size on Optical Properties. This table illustrates the relationship between the diameter of spherical gold nanoparticles and their corresponding Localized Surface Plasmon Resonance (LSPR) peak wavelength and molar extinction coefficient. The data shows a clear red-shift in the LSPR peak as the nanoparticle size increases.

The shape of gold nanoparticles also plays a critical role in determining their optical properties. Anisotropic nanoparticles, such as nanorods and nanostars, exhibit multiple LSPR peaks corresponding to electron oscillations along different axes. For instance, gold nanorods have both a transverse and a longitudinal LSPR peak, with the longitudinal peak being highly tunable and typically appearing in the near-infrared (NIR) region of the electromagnetic spectrum. sterc.org

| Nanoparticle Shape | LSPR Peak Wavelength(s) (nm) |

| Sphere | ~520 |

| Nanorod (low aspect ratio) | ~520 (transverse), ~650-850 (longitudinal) |

| Nanorod (high aspect ratio) | ~520 (transverse), >850 (longitudinal) |

| Nanostar | Broad, tunable into NIR |

| Nanocube | ~530-580 |

Table 2: Effect of Gold Nanoparticle Shape on LSPR Peak Wavelength. This table summarizes the characteristic LSPR peak wavelengths for gold nanoparticles of different shapes. Anisotropic shapes like nanorods exhibit multiple LSPR peaks, with the longitudinal peak being highly tunable based on the aspect ratio.

In the realm of electronics, potassium gold sulfite is a key component in non-cyanide electroplating baths used to deposit high-purity gold films. researchgate.netncl.ac.uk These films are integral to the fabrication of microelectronic and optoelectronic devices due to gold's excellent electrical conductivity, corrosion resistance, and bondability. ncl.ac.uk The properties of these electrodeposited films can be tailored by controlling the composition and operating conditions of the plating bath.

Solutions based on potassium gold sulfite are utilized for creating circuitry and high-reflectivity optical electronic devices. researchgate.net The formulation of the electroplating bath, including the concentration of potassium gold sulfite and the presence of additives, directly impacts the characteristics of the deposited gold layer.

| Component | Concentration Range | Purpose |

| Gold (as Potassium Gold Sulfite) | 5-20 g/L | Source of gold ions |

| Potassium Sulfite | 50-150 g/L | Complexing agent and electrolyte |

| Chelating Agents (e.g., EDTA) | 10-50 g/L | Stabilizes the bath |

| pH | 8.5-10.0 | Controls deposition rate and quality |

| Temperature | 50-65 °C | Influences deposition kinetics |

Table 3: Typical Composition and Operating Conditions of a Potassium Gold Sulfite Plating Bath for Electronic Applications. This table outlines the typical ranges for the main components and operating parameters of a non-cyanide gold electroplating bath using potassium gold sulfite for electronic applications.

The electrical resistivity of the deposited gold films is a critical parameter for electronic applications. While bulk gold has a very low resistivity, the resistivity of thin films can be higher due to factors like grain boundaries and surface scattering. The electrodeposition process from sulfite baths allows for the creation of dense, fine-grained deposits with low internal stress, which contributes to achieving low electrical resistivity. ncl.ac.uk

| Film Thickness (nm) | Electrical Resistivity (10⁻⁸ Ω·m) |

| 25 | 4.5 |

| 50 | 3.2 |

| 100 | 2.8 |

| 200 | 2.4 |

| Bulk Gold | 2.2 |

Table 4: Representative Electrical Resistivity of Gold Thin Films as a Function of Thickness. This table shows the typical trend of decreasing electrical resistivity with increasing thickness for gold thin films, approaching the value of bulk gold. Films deposited from well-controlled sulfite baths aim to achieve resistivities as close to the bulk value as possible for optimal electronic performance.

Future Research Directions and Unaddressed Challenges in Sulphurous Acid, Gold Potassium Salt Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency

The advancement of sulphurous acid, gold potassium salt chemistry is intrinsically linked to the development of more efficient and controlled synthetic methodologies. Current methods, often relying on the direct reaction of gold with sulfurous acid in the presence of potassium ions or precipitation by reacting a gold salt with a potassium sulfite (B76179) solution, present opportunities for significant improvement.

Future research should prioritize the development of synthetic routes that offer enhanced control over product purity, yield, and morphology. Exploring mechanochemical synthesis, for instance, could provide a solvent-free and environmentally benign alternative to traditional solution-based methods. This approach, which uses mechanical force to induce chemical reactions, could potentially lead to the formation of unique polymorphs or nanostructures of potassium gold sulfite with novel properties.

Furthermore, flow chemistry presents another promising avenue. Continuous flow reactors could enable precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher reproducibility and scalability. The development of such methods would be a significant step towards the industrial-scale production of high-purity this compound for advanced applications.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthesis Method | Potential Advantages | Research Focus |

|---|---|---|

| Mechanochemistry | Solvent-free, potential for novel structures | Optimization of milling parameters, characterization of products |

| Flow Chemistry | High control, scalability, reproducibility | Reactor design, optimization of reaction conditions |

| Sonochemistry | Enhanced reaction rates, potential for nanomaterials | Effect of ultrasonic frequency and power on particle size and morphology |

Exploration of Under-Investigated Reactivity Pathways

The reactivity of this compound remains a largely unexplored domain. As a source of gold(I) or gold(III) ions, it holds potential as a precursor in a variety of chemical transformations that are currently dominated by other gold salts like gold chlorides or cyanides.

A significant area for future investigation is its utility in homogeneous and heterogeneous catalysis. The sulfite ligands could play a crucial role in modulating the electronic properties and reactivity of the gold center. Research into its catalytic activity for reactions such as oxidation, reduction, and carbon-carbon bond formation could unveil novel catalytic systems with unique selectivity and efficiency. For example, the in-situ generation of gold nanoparticles from this precursor under reaction conditions could lead to highly active catalysts for selective oxidation reactions.

Moreover, its reactions with various organic and inorganic substrates are yet to be systematically studied. Investigating its coordination chemistry with different ligands could lead to the synthesis of novel gold complexes with interesting photophysical or biological properties. The exploration of its redox chemistry, including its potential as an oxidizing or reducing agent in specific contexts, could also open up new applications.

Advanced Characterization under Operando Conditions

To truly understand and engineer the properties of this compound, particularly in catalytic applications, it is imperative to move beyond static characterization techniques. Operando spectroscopy, which involves characterizing the material while it is functioning under real reaction conditions, is a critical future research direction. wikipedia.orghidenanalytical.com

Techniques such as operando X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) could provide invaluable insights into the oxidation state and coordination environment of the gold center during a catalytic cycle. acs.org This would help in identifying the true active species and understanding the mechanism of catalysis. Similarly, operando infrared (IR) and Raman spectroscopy can be employed to monitor the interaction of reactants and intermediates with the catalyst surface in real-time. hidenanalytical.com

Single-molecule electrochemiluminescence microscopy is another advanced technique that could be adapted to study the chemical activity on surfaces derived from this gold salt at the nanoscale. nih.gov Such studies would provide a spatiotemporally resolved understanding of the structure-activity relationship, which is crucial for the rational design of improved catalysts. nih.gov

Table 2: Potential Operando Techniques for Characterizing this compound-Derived Catalysts

| Technique | Information Gained | Potential Research Application |

|---|---|---|

| Operando XAS/XPS | Oxidation state, coordination environment of gold | Identifying the active catalytic species in oxidation reactions |

| Operando IR/Raman | Surface adsorbates, reaction intermediates | Elucidating reaction mechanisms for CO oxidation |

| Operando TEM/SEM | Morphological changes of catalyst particles | Studying catalyst stability and deactivation pathways |

Tailoring Electronic and Structural Properties for Specific Catalytic Transformations

A key challenge and opportunity in the field of gold catalysis is the ability to tailor the electronic and structural properties of the catalyst to achieve high selectivity for specific chemical transformations. For catalysts derived from this compound, several strategies can be envisioned for future research.

One approach involves the use of different support materials. The interaction between the gold species and the support can significantly influence the electronic properties of the gold nanoparticles. mdpi.com For instance, depositing gold onto reducible oxide supports like TiO₂ or CeO₂ can lead to the formation of cationic gold species, which are often highly active for oxidation reactions. Conversely, using inert supports like silica (B1680970) or carbon could result in more metallic gold particles suitable for other types of reactions.

The use of ligands or promoters is another powerful tool for tuning catalytic properties. By introducing specific organic ligands or metal promoters, it is possible to modify the electron density on the gold atoms and create specific active sites. acs.orgnih.gov For example, phosphine (B1218219) ligands are known to be electron-donating, which can enhance the catalytic activity of gold nanoparticles for certain reduction reactions. acs.orgnih.gov Future work could explore a wide range of ligands and promoters in conjunction with this compound as the precursor to develop highly selective catalysts for challenging organic transformations.

Interdisciplinary Research with Materials Engineering for Advanced Functional Materials

The potential applications of this compound extend beyond catalysis and into the realm of advanced functional materials. Interdisciplinary collaboration between chemists and materials engineers will be crucial to unlock this potential.

One promising area is the development of gold-based nanocomposites. By incorporating gold nanoparticles derived from potassium gold sulfite into polymer or ceramic matrices, it may be possible to create materials with enhanced optical, electronic, or mechanical properties. nih.govreinste.compku.edu.cn For example, gold-polymer nanocomposites could find applications in sensors, flexible electronics, and biomedical devices. nih.govreinste.com

Another exciting direction is the fabrication of nanoporous gold structures. Using this compound as a precursor in dealloying processes could offer new ways to control the pore size and ligament morphology of these materials. Nanoporous gold has shown promise in catalysis, sensing, and energy storage applications. acs.org

Furthermore, the biocompatibility of gold nanoparticles opens up possibilities for their use in biomedical applications. nih.govmdpi.com Future research could focus on using this compound to synthesize functionalized gold nanoparticles for drug delivery, bioimaging, and diagnostics. This would require close collaboration with biologists and medical researchers to ensure the safety and efficacy of these materials. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Potassium gold sulfite |

| Gold(I) sulfite |

| Gold(III) sulfite |

| Gold chloride |

| Gold cyanide |

| Titanium dioxide |

| Cerium dioxide |

| Silica |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing sulphurous acid, gold potassium salt, and how do reaction conditions influence purity?

- Methodology :

- Reduction-precipitation : Combine gold(III) chloride with potassium sulphite in acidic media (pH 3–4) under inert atmosphere to avoid oxidation of sulphite ions .

- Electrochemical synthesis : Use gold electrodes in a potassium sulphite electrolyte (0.1–0.5 M) with controlled current density (5–10 mA/cm²) to prevent side reactions .

- Quality Control :

- Acidimetric titration (e.g., 0.1 M HCl) to quantify unreacted sulphite .

- UV-Vis spectroscopy (λ = 300–400 nm) to detect Au nanoparticle formation, indicating incomplete reaction .

Q. How can the compound’s stability be assessed under varying pH and temperature conditions?

- Experimental Design :

- Prepare solutions in buffered media (pH 2–10) and monitor decomposition via iodometric titration of residual sulphite ions over 72 hours .

- Thermogravimetric analysis (TGA) under nitrogen atmosphere (25–300°C) to identify thermal degradation thresholds .

- Key Findings :

- Stability decreases above pH 7 due to sulphite oxidation to sulfate .

- Decomposition initiates at 120°C, releasing SO₂ gas (confirmed via FTIR) .

Q. What analytical techniques are most reliable for characterizing its crystalline structure and composition?

- Techniques :

- X-ray diffraction (XRD) : Compare observed peaks with reference data (ICDD PDF-4+ 2025) to confirm Au-K-SO₃ lattice parameters .

- Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) : Quantify Au (detection limit: 0.01 ppm) and K (detection limit: 0.1 ppm) .

Advanced Research Questions

Q. How do discrepancies in potassium-to-gold molar ratios arise across synthesis methods, and how can they be resolved?

- Case Study :

- A 1936 study reported non-uniform K/Au ratios (32.56% K theoretical vs. 30.40% observed) due to incomplete neutralization of primary salts .

- Resolution :

- Optimize stoichiometry using Job’s method of continuous variation to identify ideal K:Au ratios .

- Validate via flame photometry for K⁺ and gravimetric analysis for Au⁰ .

Q. What mechanisms explain the compound’s redox behavior in gold recovery processes?

- Mechanistic Insight :

- In mining applications, sulphurous acid reduces Au³⁺ to Au⁰, forming colloidal gold, while K⁺ stabilizes the sulfite intermediate .

- Competing reactions with Cu²⁺ (e.g., from copper sulfate) can lower Au recovery efficiency by 15–20% .

- Experimental Validation :

- Cyclic voltammetry in 0.1 M H₂SO₄ shows distinct reduction peaks at -0.25 V (Au³⁺ → Au⁰) and -0.45 V (SO₃²⁻ → S₂O₃²⁻) .

Q. How does the compound interact with biological systems, and what methodological precautions are required for in vitro studies?

- Protocol :

- Prepare stock solutions in deoxygenated PBS to prevent sulfite oxidation .

- Use chelating agents (e.g., EDTA) to mitigate Au-induced cytotoxicity in cell cultures .

- Contradictions :